

2-(Chloromethyl)pyrimidine hydrochloride MSDS information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Chloromethyl)pyrimidine**

Cat. No.: **B1313406**

[Get Quote](#)

An In-depth Technical Guide to **2-(Chloromethyl)pyrimidine** hydrochloride

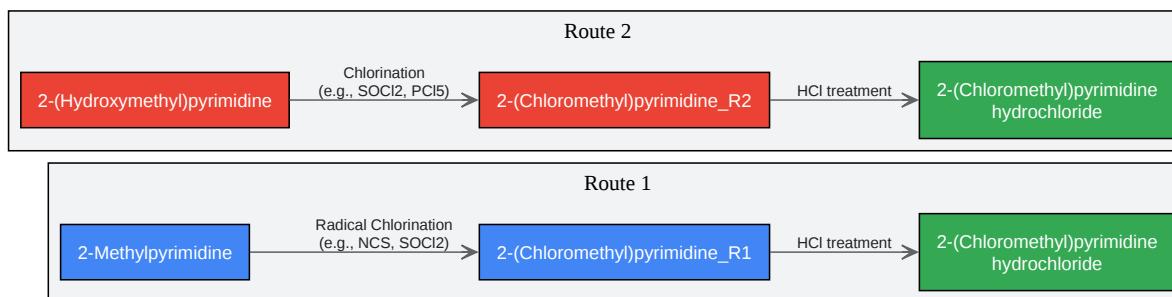
For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)pyrimidine hydrochloride is a heterocyclic organic compound that serves as a crucial synthetic intermediate in medicinal chemistry and drug development.^[1] Its structure, which includes a reactive chloromethyl group attached to a pyrimidine ring, makes it a versatile building block for synthesizing a wide range of more complex molecules.^[1] The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.^[1] This is partly due to its ability to mimic the purine core of ATP, enabling the design of competitive inhibitors for enzymes like kinases.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, safety, and handling of **2-(Chloromethyl)pyrimidine** hydrochloride.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-(Chloromethyl)pyrimidine** hydrochloride is presented below. The data has been compiled from various chemical suppliers and databases.^[1]


Property	Value	Reference(s)
IUPAC Name	2-(chloromethyl)pyrimidine;hydrochloride	[1]
CAS Number	936643-80-0	[1][2]
Molecular Formula	C ₅ H ₅ ClN ₂ · HCl	[1][2]
Molecular Weight	165.02 g/mol	[1][2]
Appearance	Crystalline solid	[1]
Melting Point	138-140 °C	[1]
Solubility	DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL	[1][2]
Purity	≥95%	[1][2]
Storage	Store at -20°C for long-term stability.	[1]
Stability	Stable for at least 4 years under recommended storage conditions.	[1]

Synthesis and Reactivity

The synthesis of **2-(Chloromethyl)pyrimidine** hydrochloride is most effectively achieved through a two-step process. This involves the formation of the 2-(hydroxymethyl)pyrimidine intermediate, followed by a chlorination reaction to yield the final product as a hydrochloride salt.[3]

Proposed Synthetic Pathways

Two primary synthetic routes are proposed, starting from either 2-methylpyrimidine or 2-(hydroxymethyl)pyrimidine.[4]

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathways to **2-(Chloromethyl)pyrimidine** hydrochloride.[\[4\]](#)

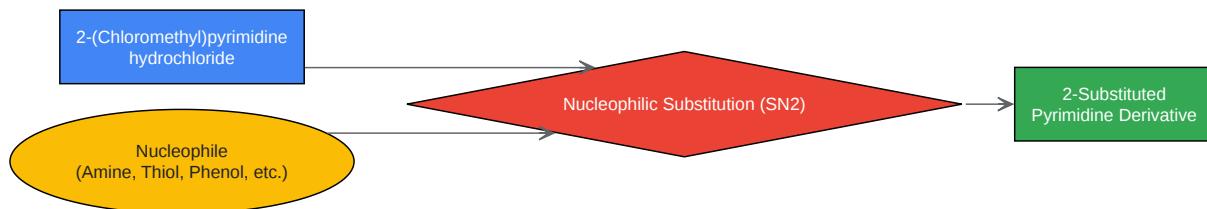
Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine (Intermediate)

This protocol is a generalized method based on standard chemical literature for the reduction of esters to alcohols.[\[3\]](#)

- Materials: Ethyl pyrimidine-2-carboxylate (1.0 eq), Anhydrous Tetrahydrofuran (THF), Absolute Ethanol, Lithium Chloride (2.0 eq), Sodium Borohydride (2.0 eq), Saturated Aqueous Ammonium Chloride.[\[3\]](#)
- Procedure:
 - In a flame-dried, three-necked round-bottom flask, dissolve ethyl pyrimidine-2-carboxylate in a mixture of anhydrous THF and absolute ethanol under a nitrogen atmosphere.[\[3\]](#)
 - Add lithium chloride and stir until fully dissolved.[\[3\]](#)
 - Cool the mixture to 0 °C using an ice bath.[\[3\]](#)
 - Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.[\[3\]](#)

- After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).[3]
- Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.[3]
- Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 2-(hydroxymethyl)pyrimidine.[5]


Step 2: Synthesis of **2-(Chloromethyl)pyrimidine** hydrochloride

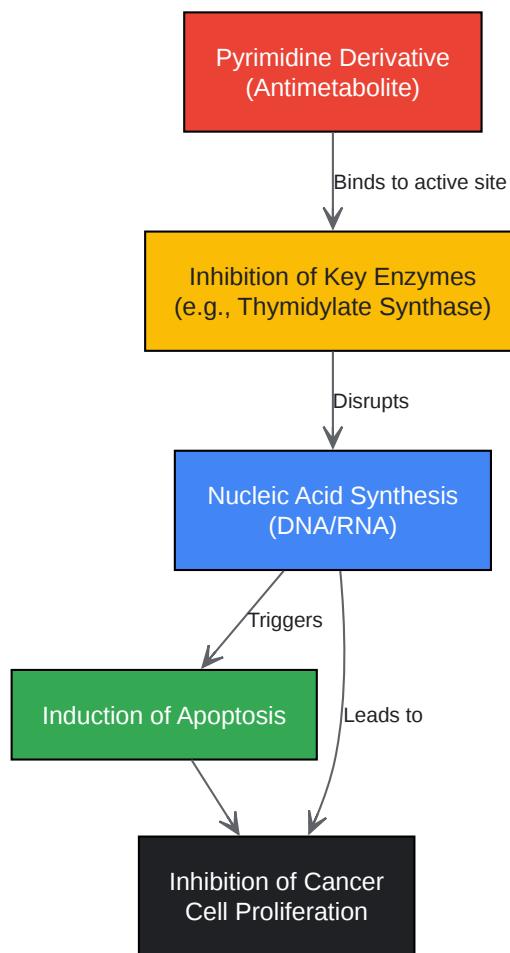
- Materials: 2-(hydroxymethyl)pyrimidine (1.0 eq), Anhydrous Toluene, Thionyl Chloride (SOCl_2) (1.1-1.5 eq).[3][5]
- Procedure:
 - In a flame-dried, two-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser connected to a gas trap, add anhydrous toluene.[3]
 - Add thionyl chloride to the toluene and stir.[3]
 - Dropwise, add a solution of 2-(hydroxymethyl)pyrimidine in anhydrous toluene to the stirred thionyl chloride solution at 0 °C.[3][5]
 - After addition, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[3][5]
 - Upon completion, the product may precipitate. Remove excess solvent and thionyl chloride under reduced pressure.[3][5]
 - The resulting solid residue is **2-(Chloromethyl)pyrimidine** hydrochloride, which can be purified by recrystallization if necessary.[5]

Reactivity and Synthetic Applications

The primary site of reactivity is the electrophilic chloromethyl group, which is highly susceptible to nucleophilic substitution ($\text{S}_\text{N}2$) reactions.[1] This allows for the facile introduction of

various functional groups, making it a valuable building block for creating libraries of pyrimidine derivatives for biological screening.[5][6]

[Click to download full resolution via product page](#)

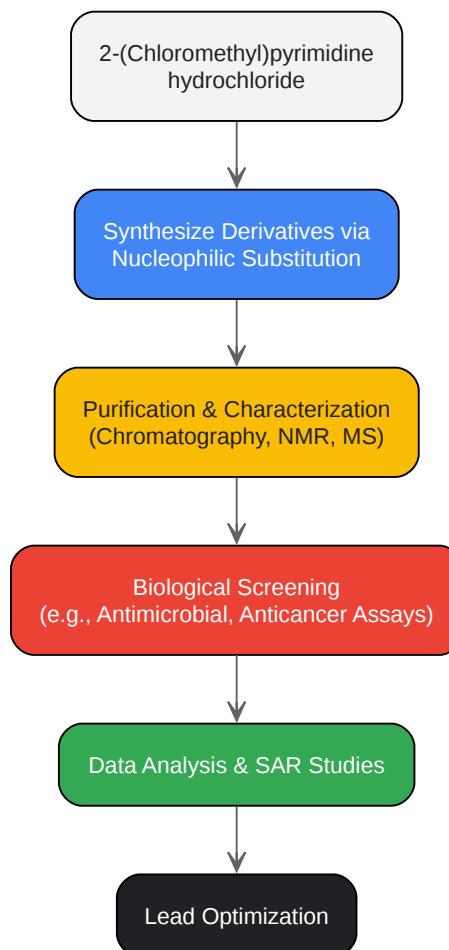

Caption: General nucleophilic substitution reaction of the core compound.[5]

Biological Activity and Applications

While specific biological data for **2-(Chloromethyl)pyrimidine** hydrochloride is limited, the pyrimidine scaffold is prevalent in numerous therapeutic agents.[7] Derivatives have shown a wide spectrum of activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[7][8]

General Mechanism of Action (Anticancer)

Many pyrimidine derivatives function as antimetabolites. By mimicking the structure of natural pyrimidines (cytosine, thymine, uracil), they can interfere with the synthesis of nucleic acids (DNA and RNA), which is particularly detrimental to rapidly proliferating cancer cells.[9]



[Click to download full resolution via product page](#)

Caption: General anticancer mechanism of pyrimidine antimetabolites.[9]

Workflow for Synthesis and Evaluation of Derivatives

The development of novel bioactive compounds from the **2-(chloromethyl)pyrimidine** core typically follows a structured workflow.[9]

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and evaluation of bioactive derivatives.[9]

Safety and Handling (MSDS Information)

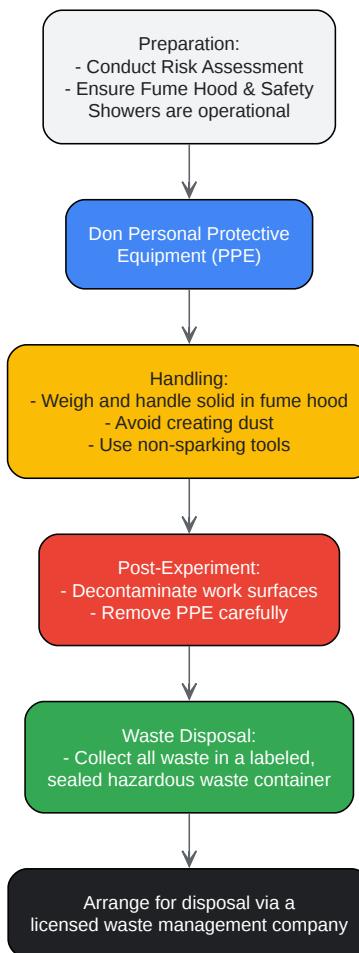
2-(Chloromethyl)pyrimidine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[10]

Hazard Identification

Hazard Class	GHS Classification	Signal Word	Hazard Statement(s)
Acute Toxicity (Oral)	Category 4	Warning	H302: Harmful if swallowed.[5][6]
Skin Corrosion/Irritation	Category 1B/1C/2	Danger	H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[5][6][10]
Serious Eye Damage	Category 1/2	Danger	H319: Causes serious eye irritation.[6][10]
Respiratory Irritation	Specific Target Organ Toxicity	Warning	H335: May cause respiratory irritation.[6]
Corrosive to Metals	Category 1	Warning	H290: May be corrosive to metals.[6]

Personal Protective Equipment (PPE)

PPE Category	Specification	Reference(s)
Eye/Face Protection	Splash-proof safety goggles and a face shield.	[4][10]
Skin Protection	Chemical-resistant gloves (e.g., nitrile), lab coat, and disposable Tyvek-type sleeves or full suit.	[4][10]
Respiratory Protection	A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or irritation is experienced.	[10]


First Aid Measures

Exposure Route	First Aid Procedure	Reference(s)
Inhalation	Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.	[3] [6]
Skin Contact	Immediately flush skin with plenty of water while removing contaminated clothing. Wash off with soap and water. Seek immediate medical attention.	[1] [3]
Eye Contact	Immediately hold eyelids apart and flush eyes continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.	[3] [6]
Ingestion	Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.	[3] [6]

Fire-Fighting and Accidental Release Measures

Measure	Protocol	Reference(s)
Suitable Extinguishing Media	Use dry chemical, carbon dioxide, or alcohol-resistant foam.	[3][6]
Hazards from Combustion	May emit acrid smoke and corrosive, toxic fumes including carbon oxides (CO, CO ₂), nitrogen oxides (NO _x), and hydrogen chloride gas.	[6][11]
Accidental Release	Evacuate area. Wear full PPE. For solid spills, isolate the area for at least 25 meters.[4] Dampen the solid material with water to prevent dust.[1][4] Contain and collect the spill using absorbent material, then place in a suitable, labeled container for hazardous waste disposal.[3][6]	

Safe Handling and Disposal Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the safe handling and disposal of the compound.

Conclusion

2-(Chloromethyl)pyrimidine hydrochloride is a highly reactive and versatile synthetic intermediate with significant potential in the field of drug discovery.^[1] Its utility is derived from the electrophilic nature of the chloromethyl group, which allows for straightforward modification and the creation of diverse molecular libraries.^[1] However, its reactivity also necessitates careful handling and adherence to strict safety protocols due to its hazardous properties, including corrosivity and toxicity.^{[4][10]} This guide provides the foundational knowledge required for researchers to safely and effectively utilize this valuable compound in their synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [2-(Chloromethyl)pyrimidine hydrochloride MSDS information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313406#2-chloromethyl-pyrimidine-hydrochloride-msds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com